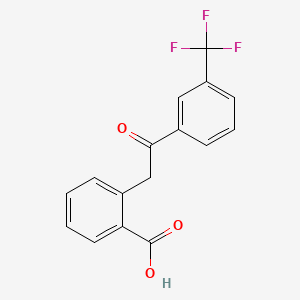
o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where trifluoromethylation is achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Industrial Production Methods
. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethylbenzoic acid
- o-Trifluoromethylbenzoic acid
- Benzoic acid, 2-(trifluoromethyl)-
Uniqueness
o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Biological Activity
o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, supported by relevant data tables and findings from recent research.
Chemical Structure and Properties
The chemical structure of o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- can be represented as follows:
- Molecular Formula : C10H9F3O2
- Molecular Weight : 224.17 g/mol
The presence of the trifluoromethyl group (−CF3) significantly influences the compound's physicochemical properties, including lipophilicity and metabolic stability.
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit certain enzymes that are crucial in various biochemical pathways. For instance, studies indicate that trifluoromethyl-substituted compounds can enhance inhibition potency against enzymes like IRAK4 and FLT3, which are involved in inflammatory responses and cancer progression, respectively .
-
Antimicrobial Properties :
- Recent studies have highlighted the antimicrobial activity of related trifluoromethyl compounds against various bacterial strains. For example, derivatives containing the trifluoromethyl group demonstrated significant inhibitory effects on Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
- Antidiabetic Activity :
Case Studies
-
IRAK4 Inhibition :
- A study on IRAK4 inhibitors revealed that compounds with a trifluoromethyl group exhibited improved biochemical potency compared to non-fluorinated analogs. The compound's ability to inhibit IRAK4 was measured with a half-maximal inhibitory concentration (IC50) indicating its effectiveness in inflammatory disease models .
-
Antimicrobial Evaluation :
- In vitro studies assessed the antimicrobial activity of various trifluoromethyl-substituted compounds against Gram-positive and Gram-negative bacteria. Results indicated a significant increase in activity due to the presence of the trifluoromethyl group, reinforcing its role as a beneficial substituent for enhancing biological activity .
Table 1: Biological Activities of o-Toluic Acid Derivatives
Properties
CAS No. |
50439-12-8 |
|---|---|
Molecular Formula |
C16H11F3O3 |
Molecular Weight |
308.25 g/mol |
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
RPBXZQUBVUVVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















